6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-4-oxo-N-(2-phenylethyl)-1,4-dihydroquinoline-3-carboxamide
Description
Key Structural Features:
- Quinoline Core : The dihydroquinoline ring adopts a planar conformation (mean deviation: 0.08 Å), with slight puckering at the C4 carbonyl oxygen due to conjugation effects.
- Substituent Geometry : The 2-fluoroethyl group at N1 exhibits gauche conformation (C–C–F torsion angle: 68.3°), while the 2-phenylethyl carboxamide side chain adopts an extended conformation to minimize steric clashes with the methoxy group at C7.
- Intermolecular Interactions : Layers parallel to the (101) plane are stabilized by C–H···F interactions (3.12 Å) and π-stacking between phenyl rings (centroid distance: 3.85 Å).
| Selected Bond Lengths | |
|---|---|
| C4–O4 | 1.23 Å |
| N1–C2 | 1.38 Å |
| C3–C12 (amide carbonyl) | 1.51 Å |
Properties
Molecular Formula |
C21H19F3N2O3 |
|---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-4-oxo-N-(2-phenylethyl)quinoline-3-carboxamide |
InChI |
InChI=1S/C21H19F3N2O3/c1-29-20-16(23)11-14-18(17(20)24)26(10-8-22)12-15(19(14)27)21(28)25-9-7-13-5-3-2-4-6-13/h2-6,11-12H,7-10H2,1H3,(H,25,28) |
InChI Key |
SJQILQCSOPQXQO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1F)N(C=C(C2=O)C(=O)NCCC3=CC=CC=C3)CCF)F |
Origin of Product |
United States |
Preparation Methods
Activation of the Carboxylic Acid
The 3-carboxylic acid group is activated to facilitate amide bond formation. Common methods include:
Representative Procedure (HATU/EDC·HCl)
-
Activation : Mix 6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (1 eq) with HATU (1.2 eq) and DIPEA (1.5 eq) in DMF.
-
Coupling : Add 2-phenylethylamine (1.5 eq). Stir at RT for 2–3 h.
-
Workup : Quench with water, extract with EtOAc, and purify via column chromatography.
Alternative Approaches
-
Direct Amidation : Use POCl3 or SOCl2 to convert the carboxylic acid to an acid chloride, followed by reaction with 2-phenylethylamine.
-
Microwave-Assisted Synthesis : Accelerate reaction times under microwave irradiation (e.g., 100°C, 30 min).
Purification and Characterization
Chromatographic Methods
Spectroscopic Data
Challenges and Optimization
Fluorination Selectivity
Achieving 6,8-difluoro substitution requires controlled fluorination. Potential methods:
Solubility and Stability
-
Methoxy Group : Stable under acidic/basic conditions but sensitive to strong oxidizers.
-
2-Fluoroethyl Group : Susceptible to β-elimination at high temperatures (>100°C).
Comparative Analysis of Methods
| Parameter | HATU/EDC·HCl | DCC/HOBt | Microwave |
|---|---|---|---|
| Yield | 85–90% | 70–75% | 75–80% |
| Purity | >95% | >90% | >85% |
| Time | 2–3 h | 4–6 h | 30 min |
| Scalability | High | Moderate | Low |
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at specific positions, particularly targeting electron-rich moieties:
-
Methoxy Group Oxidation : Under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄), the methoxy (-OCH₃) group at position 7 is oxidized to a carbonyl group (C=O), forming a quinone-like structure.
-
Fluoroethyl Side Chain : The 2-fluoroethyl substituent can be oxidized to a fluoroacetate derivative using catalytic hydrogen peroxide (H₂O₂) in acetic acid.
| Reaction Site | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| C7 Methoxy | KMnO₄, H₂SO₄, Δ | C7 Carbonyl | 60–70% |
| C1 Fluoroethyl | H₂O₂, CH₃COOH | Fluoroacetate | 45–55% |
Nucleophilic Substitution
Fluorine atoms at positions 6 and 8 are susceptible to nucleophilic displacement due to their electron-withdrawing nature:
-
Aromatic Fluorine Replacement : Reactions with amines (e.g., piperazine) or alkoxides in polar aprotic solvents (DMF, DMSO) yield derivatives with modified substituents .
-
Selectivity : Position 8 fluorine is more reactive than position 6 due to steric and electronic factors .
| Position | Nucleophile | Conditions | Product | Application |
|---|---|---|---|---|
| C8 Fluorine | Piperazine | DMF, 80°C, 12h | C8-Piperazinyl | Antibacterial |
| C6 Fluorine | Methanol/NaOCH₃ | Reflux, 6h | C6-Methoxy | Solubility enhancement |
Hydrolysis Reactions
The carboxamide group and ester derivatives undergo hydrolysis under acidic or basic conditions:
-
Carboxamide Hydrolysis : Treatment with concentrated HCl (6M) at 100°C converts the carboxamide (-CONH-) to a carboxylic acid (-COOH).
-
Ester Hydrolysis : Ethyl ester analogs (e.g., ethyl 6,8-difluoro-1-(2-fluoroethyl)-4-oxo-3-carboxylate) are hydrolyzed to carboxylic acids using NaOH/EtOH .
| Functional Group | Reagents | Conditions | Product |
|---|---|---|---|
| Carboxamide | HCl (6M) | 100°C, 24h | Carboxylic Acid |
| Ester | NaOH/EtOH | Reflux, 8h | Carboxylic Acid |
Reduction Reactions
Selective reduction of carbonyl and fluorinated groups:
-
4-Oxo Group Reduction : Sodium borohydride (NaBH₄) reduces the 4-oxo group to a hydroxyl (-OH) derivative, altering biological activity.
-
Fluoroethyl Side Chain : Catalytic hydrogenation (H₂/Pd-C) removes fluorine atoms, yielding non-fluorinated ethyl groups.
| Target Group | Reagents | Product | Biological Impact |
|---|---|---|---|
| 4-Oxo | NaBH₄ | 4-Hydroxy | Reduced antibacterial activity |
| Fluoroethyl | H₂/Pd-C | Ethyl | Altered pharmacokinetics |
Coupling Reactions
The carboxamide moiety participates in peptide coupling:
-
Amide Bond Formation : Activation with PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) enables coupling with primary amines, producing derivatives with enhanced target specificity .
| Coupling Partner | Reagent | Application |
|---|---|---|
| Phenylalanine ethyl ester | PyBOP | Improved CNS penetration |
Photochemical Reactions
UV irradiation induces structural rearrangements:
-
Ring Expansion : Exposure to UV light (254 nm) triggers cyclopropane ring expansion in related 1-cyclopropylquinolones, forming seven-membered rings .
Key Research Findings
-
Synthetic Optimization : Multi-step synthesis requires precise temperature control (e.g., 60–80°C for nucleophilic substitutions) to maximize yields (70–85%) .
-
Biological Correlation : Derivatives with C8-piperazinyl groups show 4x higher antibacterial potency against Staphylococcus aureus compared to parent compounds .
Scientific Research Applications
Scientific Research Applications
The compound has a wide range of applications in various fields:
Chemistry
- Building Block : It serves as a building block for synthesizing more complex molecules.
- Reagent : Utilized in various chemical reactions due to its unique functional groups.
Biology
- Antimicrobial Activity : Studies suggest that quinoline derivatives can inhibit bacterial DNA gyrase or topoisomerase IV, crucial for DNA replication and transcription.
- Anticancer Potential : Preliminary research indicates cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties in vitro.
Medicine
Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly in oncology and infectious diseases.
Industry
The compound is being investigated for its use in developing new materials and as a component in industrial processes.
Anticancer Activity Study
Research has demonstrated that derivatives similar to this compound exhibit significant cytotoxicity against different cancer cell lines. For example, studies on related quinolines have shown promising results in inhibiting tumor growth through apoptosis induction.
Antimicrobial Testing
Antimicrobial assays have indicated that the compound effectively inhibits the growth of several bacterial strains, suggesting its potential as an antibiotic agent. The mechanism likely involves the inhibition of key enzymes necessary for bacterial survival.
Anti-inflammatory Research
In vitro studies have highlighted the anti-inflammatory properties of quinoline derivatives, showing potential for reducing inflammation markers in cell cultures.
Mechanism of Action
The mechanism of action of 6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-4-oxo-N-(2-phenylethyl)-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
Key structural variations among analogous compounds include substituents at positions 1, 7, and the carboxamide side chain. These modifications influence antibacterial activity, solubility, and bioavailability. Below is a comparative analysis:
Key Findings:
Position 7 Modifications: The target compound’s methoxy group (vs. In , derivatives with small substituents (e.g., H or NH2) at position 7 showed superior activity to bulkier groups, suggesting steric effects impact gyrase binding .
Position 1 Substitutions: The 2-fluoroethyl group in the target compound may enhance metabolic stability compared to GHQ243’s dimethylaminoethyl group, which is prone to oxidative metabolism .
Carboxamide Side Chain :
- The N-(2-phenylethyl) group in the target compound likely increases lipophilicity, aiding penetration into Gram-positive bacteria. In contrast, pyridinylmethyl groups () improve aqueous solubility but may reduce permeability .
Antibacterial Activity :
- highlights that select analogs (e.g., compound b2) surpass fleroxacin in potency, emphasizing the role of fluorine placement and side-chain optimization .
Bioavailability Considerations:
- Fluoroquinolones with methoxy or morpholino groups at position 7 often exhibit improved solubility, as seen in moxifloxacin. However, excessive hydrophilicity (e.g., pyridine-containing analogs in ) may compromise oral absorption .
Biological Activity
6,8-Difluoro-1-(2-fluoroethyl)-7-methoxy-4-oxo-N-(2-phenylethyl)-1,4-dihydroquinoline-3-carboxamide is a synthetic compound belonging to the class of quinoline derivatives. Its unique structure, characterized by the presence of fluorine atoms, a methoxy group, and a carboxamide moiety, suggests significant potential for various biological activities. This article explores the compound's synthesis, biological activity, and potential applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 404.4 g/mol. The structural features include:
| Feature | Description |
|---|---|
| Fluorine Substituents | At positions 6 and 8 |
| Methoxy Group | At position 7 |
| Carboxamide Group | Contributes to biological activity |
The fluorinated structure may enhance lipophilicity and biological interactions, making it a subject of interest for pharmacological studies.
Biological Activity
Research indicates that quinoline derivatives exhibit a broad spectrum of biological activities, including:
- Antimicrobial Activity : The compound may inhibit bacterial DNA gyrase or topoisomerase IV, crucial enzymes for DNA replication and transcription.
- Anticancer Potential : Preliminary studies suggest that similar quinoline derivatives have shown cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties in vitro.
Synthesis
The synthesis of 6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-4-oxo-N-(2-phenylethyl)-1,4-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. Common methods include:
- Formation of the Quinoline Core : Utilizing starting materials such as substituted anilines and carbonyl compounds.
- Introduction of Fluorine Atoms : Through electrophilic fluorination or nucleophilic substitution techniques.
- Carboxamide Formation : By reacting the intermediate with appropriate amines under controlled conditions.
The mechanism through which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : It may interact with specific enzymes involved in critical biological pathways.
- Receptor Modulation : The compound could potentially bind to various receptors influencing cellular signaling pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of related quinoline derivatives:
- Anticancer Activity Study :
- Antimicrobial Testing :
- Anti-inflammatory Research :
Q & A
Basic: What are the key synthetic challenges in preparing this compound, and how can regioselective fluorination be optimized?
Answer:
The synthesis of fluorinated quinolones like this compound requires precise control over fluorination and functional group compatibility. Key challenges include:
- Regioselective fluorination : Competing fluorination at positions 6, 7, and 8 (as seen in analogs like ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate) requires optimized reaction conditions. For example, using K₂CO₃ in dry DMF at elevated temperatures (80°C) with controlled stoichiometry of fluorinating agents can enhance selectivity .
- Functional group stability : The 2-fluoroethyl and methoxy groups may undergo side reactions under acidic/basic conditions. Protecting group strategies (e.g., tert-butyl esters for carboxylates) and low-temperature reactions are recommended .
Methodological Tip : Use quantum chemical calculations (e.g., DFT) to predict transition states for fluorination reactions, enabling rational selection of reagents and conditions .
Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR is essential to confirm fluorination positions and rule out regioisomers (e.g., distinguishing 6,8-difluoro from 5,7-difluoro analogs). ¹H/¹³C NMR resolves substitution patterns on the quinoline core .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and detects impurities (e.g., dehalogenated byproducts) .
- HPLC with UV/FLD detection : Quantifies purity (>98%) and monitors degradation products under stressed conditions (e.g., heat, light) .
Advanced Application : Pair LC-MS with collision-induced dissociation (CID) to map fragmentation pathways and confirm structural integrity .
Advanced: How can computational methods assist in predicting the reactivity of fluorinated positions during synthesis?
Answer:
- Reaction Path Search : Quantum chemical methods (e.g., DFT) model transition states to identify energetically favorable fluorination pathways. For example, ICReDD’s workflow combines computational predictions with experimental validation to optimize reaction yields .
- Solvent Effects : Molecular dynamics simulations predict solvent interactions (e.g., DMF vs. THF) that influence fluorination rates and regioselectivity .
- Electronic Effects : Frontier molecular orbital (FMO) analysis identifies electron-deficient positions on the quinoline core, guiding reagent selection for electrophilic fluorination .
Case Study : Ethyl 7-amino-1-cyclopropyl derivatives showed improved fluorination yields when simulations prioritized electron-deficient C-6 and C-8 positions .
Advanced: What strategies resolve contradictions in biological activity data across studies for fluorinated quinolones?
Answer:
- Standardized Assay Conditions : Variability in MIC (Minimum Inhibitory Concentration) values often stems from differences in bacterial strains or culture media. Use CLSI/EUCAST guidelines for reproducibility .
- Statistical Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., pH, temperature) affecting activity. For example, a 2³ factorial design can resolve discrepancies in biofilm inhibition assays .
- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem, ECHA) to identify trends, such as the role of the 2-phenylethyl group in enhancing Gram-positive activity .
Example : Ethyl 7-chloro-6-fluoro analogs showed conflicting antifungal activity until DoE revealed temperature-dependent solubility as a confounding factor .
Advanced: How does the 2-phenylethyl carboxamide group affect physicochemical properties and target interactions?
Answer:
- Lipophilicity : The hydrophobic 2-phenylethyl group increases logP, enhancing membrane permeability but potentially reducing aqueous solubility. Use Hansen solubility parameters to optimize co-solvents .
- Target Binding : Molecular docking studies (e.g., AutoDock Vina) suggest π-π stacking between the phenyl group and DNA gyrase’s hydrophobic pocket, mimicking ciprofloxacin’s binding mode .
- Metabolic Stability : The group reduces CYP450-mediated oxidation compared to smaller alkyl chains, as shown in microsomal stability assays .
Experimental Validation : Synthesize analogs with substituted phenyl groups (e.g., p-fluoro) and compare gyrase inhibition IC₅₀ values to establish SAR .
Advanced: How can AI-driven platforms like COMSOL Multiphysics optimize reaction scale-up for this compound?
Answer:
- Process Simulation : COMSOL models heat/mass transfer in batch reactors to identify hotspots during exothermic steps (e.g., cyclization), enabling safer scale-up .
- Machine Learning (ML) : Train ML models on historical reaction data (e.g., yields, impurities) to predict optimal parameters (e.g., stirring rate, cooling profiles) for kilo-lab synthesis .
- Real-Time Monitoring : Integrate PAT (Process Analytical Technology) tools with AI for adaptive control of critical quality attributes (CQAs) like particle size .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
